
3-Phenyl-2-propenal
Overview
Description
3-Phenyl-2-propenal, commonly known as cinnamaldehyde (CAS: 104-55-2), is an α,β-unsaturated aldehyde with the molecular formula C₉H₈O and a molecular weight of 132.16 g/mol. It is the principal component of cinnamon essential oil (constituting ~90% of the oil) and is naturally synthesized in plants of the genus Cinnamomum via the shikimate pathway . Structurally, it features a phenyl group attached to a propenal backbone, with the trans-isomer (E-configuration) being the most biologically active form .
Preparation Methods
Claisen-Schmidt Condensation: A Classical Approach
The Claisen-Schmidt condensation remains the most widely employed method for synthesizing 3-phenyl-2-propenal. This base-catalyzed reaction involves the aldol condensation of benzaldehyde with acetaldehyde, followed by dehydration to yield the α,β-unsaturated aldehyde.
Reaction Mechanism and Catalytic Systems
The reaction proceeds via enolate formation from acetaldehyde in the presence of a base, which subsequently attacks the carbonyl carbon of benzaldehyde. Dehydration of the intermediate β-hydroxy aldehyde generates the conjugated enal. Sodium hydroxide (NaOH) and calcium hydroxide (Ca(OH)₂) are traditional catalysts, though recent advancements highlight the use of ionic liquids and solid-supported bases for improved selectivity .
Optimization and Yield Enhancements
A study utilizing dimethyl sulfoxide (DMSO) as a solvent and pyridine-based catalysts achieved a 94% yield under ambient conditions (20°C, 1 hour) . Critical parameters include:
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Molar ratio : A 1:1 ratio of benzaldehyde to acetaldehyde minimizes side products like poly-condensed resins.
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Temperature control : Excess heat promotes degradation, whereas temperatures below 25°C favor kinetic control.
Table 1: Claisen-Schmidt Condensation Variants
Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
---|---|---|---|---|
NaOH | H₂O | 80 | 6 | 65 |
Ca(OH)₂ | Ethanol | 70 | 8 | 58 |
Pyridine/DMSO | DMSO | 20 | 1 | 94 |
Palladium-Catalyzed Oxidative Heck Reactions
Modern synthetic routes leverage transition-metal catalysts for regioselective formation of cinnamaldehyde derivatives. The palladium(II)-catalyzed oxidative Heck reaction couples arylboronic acids with acrolein, offering superior functional group tolerance and stereochemical control .
Mechanistic Insights
The reaction involves:
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Transmetalation : Transfer of the aryl group from boronic acid to palladium.
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Allylic C–H Activation : Coordination of acrolein to Pd, followed by β-hydride elimination to form the α,β-unsaturated aldehyde.
2 + \text{CH}2=\text{CH-CHO} \xrightarrow{\text{Pd(OAc)}_2} \text{Ar-CH=CH-CHO} + \text{Byproducts}
Substrate Scope and Efficiency
Using Pd(OAc)₂ with 2,9-dimethyl-1,10-phenanthroline (dmphen) as a ligand, thiophen-3-ylboronic acid reacted with acrolein to yield 92% of (E)-3-(thiophen-3-yl)acrylaldehyde under microwave irradiation (100°C, 30 minutes) . This method accommodates electron-deficient and heteroaromatic boronic acids, broadening access to substituted cinnamaldehydes.
Table 2: Palladium-Catalyzed Synthesis of Cinnamaldehyde Derivatives
Arylboronic Acid | Ligand | Conditions | Yield (%) |
---|---|---|---|
Phenylboronic acid | dmphen | RT, 24 h | 85 |
4-Nitrophenylboronic acid | dmphen | Microwave, 100°C | 89 |
Thiophen-3-ylboronic acid | dmphen | Microwave, 100°C | 92 |
Oxidation of Cinnamyl Alcohol
Although less common, the oxidation of cinnamyl alcohol provides an alternative route to this compound. Catalysts such as manganese dioxide (MnO₂) or Jones reagent (CrO₃/H₂SO₄) effect the transformation, though over-oxidation to cinnamic acid remains a challenge.
Selective Oxidation Techniques
Aerobic oxidation using gold nanoparticles on TiO₂ achieved 78% yield at 60°C, with minimal acid formation . The process benefits from ligand-free conditions and recyclable catalysts, aligning with green chemistry principles.
2, \text{O}2} \text{Cinnamaldehyde} + \text{H}_2\text{O}
Specialized Methods and Emerging Trends
Decarboxylation of Phenylpyruvic Acid
While primarily used for 2-oxo-3-phenyl-propanal synthesis, phenylpyruvic acid decarboxylation under acidic conditions generates cinnamaldehyde as a minor product . This pathway, though low-yielding (≤15%), highlights the versatility of keto-acid precursors in aldehyde synthesis.
Biocatalytic Routes
Enzymatic oxidation using laccases or alcohol dehydrogenases presents an eco-friendly alternative. Pilot studies report 40–50% yields using immobilized enzymes, though industrial scalability remains under investigation.
Comparative Analysis of Synthetic Methods
Table 3: Method Comparison for this compound Synthesis
Method | Advantages | Limitations | Industrial Viability |
---|---|---|---|
Claisen-Schmidt | High yield, low cost | Solvent waste, side reactions | High |
Palladium-Catalyzed | Functional group tolerance | Expensive catalysts | Moderate |
Oxidation | Green chemistry compatible | Over-oxidation risks | Low |
Chemical Reactions Analysis
Reduction Reactions
The compound’s conjugated system allows for selective reduction:
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Aldehyde Reduction : Catalytic hydrogenation (e.g., H₂/Pd-C) reduces the aldehyde group to a primary alcohol, yielding cinnamyl alcohol (3-phenyl-2-propen-1-ol) .
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Double Bond Reduction : Selective reduction of the α,β-unsaturated bond may occur using milder reducing agents (e.g., NaBH₄), though detailed mechanistic studies are not explicitly cited in permitted sources .
Nucleophilic Additions
As an α,β-unsaturated aldehyde, 3-phenyl-2-propenal participates in conjugate additions (Michael additions). For example:
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Reaction with amines forms Schiff bases via nucleophilic attack at the carbonyl carbon .
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Thiols or alcohols may add across the conjugated double bond under basic conditions, though specific examples are not detailed in accessible sources .
Polymerization
Under acidic or free-radical conditions, this compound may undergo polymerization via its conjugated double bond. This reactivity is typical of α,β-unsaturated aldehydes but lacks explicit documentation in the provided sources .
Biosynthetic Pathways
In nature, this compound is biosynthesized from phenylalanine via:
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Deamination : Phenylalanine ammonia lyase (PAL) converts phenylalanine to trans-cinnamic acid .
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Activation : 4-coumarate–CoA ligase (4CL) forms cinnamoyl-CoA .
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Reduction : Cinnamoyl-CoA reductase (CCR) reduces cinnamoyl-CoA to cinnamaldehyde using NADPH .
Comparative Reactivity
Compound | Functional Group | Key Reactivity |
---|---|---|
This compound | α,β-unsaturated aldehyde | Oxidation, reduction, conjugate addition |
Cinnamic Acid | Carboxylic acid | Esterification, decarboxylation |
Cinnamyl Alcohol | Primary alcohol | Oxidation to aldehyde, ester formation |
Key Challenges in Sourcing Data
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Excluded sources (e.g., BenchChem) contained detailed reaction mechanisms, necessitating reliance on structural inferences from permitted references.
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Limited explicit reaction data in accessible sources restricts granularity in conditions or yields.
Scientific Research Applications
Food Industry
Flavoring Agent
Cinnamaldehyde is widely used as a flavoring agent in the food industry due to its characteristic cinnamon flavor. It is incorporated into various food products, including baked goods, candies, and beverages. Its usage is regulated in many countries to ensure safety levels are maintained.
Preservative Properties
Research indicates that cinnamaldehyde exhibits antimicrobial properties, making it effective in preserving food by inhibiting the growth of bacteria and fungi. Studies have shown that it can be particularly effective against pathogens like E. coli and Salmonella .
Fragrance Industry
Cinnamaldehyde is a key ingredient in the fragrance industry, utilized for its sweet and spicy aroma. It is commonly found in perfumes, cosmetics, and household products. The compound's allergenic potential has led to regulations requiring its concentration to be reported in cosmetic formulations .
Pharmaceutical Applications
Therapeutic Potential
Cinnamaldehyde has been studied for its potential therapeutic effects, including anti-inflammatory and analgesic properties. Research suggests that it may inhibit certain inflammatory pathways, making it a candidate for pain relief formulations .
Antioxidant Activity
The compound also exhibits antioxidant properties, which can help in reducing oxidative stress within biological systems. This aspect is particularly relevant in developing dietary supplements aimed at enhancing health and longevity .
Industrial Applications
Cleaning Agents
Cinnamaldehyde is incorporated into industrial cleaning products due to its effective antibacterial properties. It serves as a natural alternative to synthetic chemicals in formulations designed for both household and industrial cleaning applications .
Solvent and Intermediate
In chemical manufacturing, cinnamaldehyde acts as an intermediate for synthesizing other compounds, including pharmaceuticals and agrochemicals. Its role as a solvent in various chemical reactions further underscores its versatility .
Environmental Considerations
Despite its beneficial applications, cinnamaldehyde poses potential environmental risks due to its release during industrial processes and consumer product usage. Studies indicate that it can be detected in wastewater and may contribute to air quality issues when volatilized . Regulatory assessments are ongoing to evaluate the environmental impact of cinnamaldehyde and establish safe usage guidelines.
Case Studies
Mechanism of Action
The mechanism of action of 3-Phenyl-2-propenal involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: It disrupts the cell membrane integrity of microorganisms, leading to cell lysis and death.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspases and other apoptotic pathways.
Comparison with Similar Compounds
Physical Properties :
This section evaluates cinnamaldehyde against structurally and functionally related aldehydes and derivatives.
Structural Analogs
3-Chloro-3-phenyl-2-propenal
- Molecular Formula : C₉H₇ClO
- Molecular Weight : 166.60 g/mol
- Key Differences: Introduction of a chlorine atom at the β-position increases molecular weight and polarity.
β-Chlorocinnamaldehyde (CAS: 33603-87-1)
- Structure : (Z)-3-chloro-3-phenylacrylaldehyde.
- Applications : Investigated for tyrosine kinase inhibition and antiproliferative effects .
Functional Analogs
Benzaldehyde (C₇H₆O)
- Source : Benzoin resin, almonds.
- Comparison :
trans-2-Hexenal
- Source : Plant volatiles (e.g., tomatoes).
- Comparison :
Physicochemical Properties
Property | Cinnamaldehyde | 3-Chloro-3-phenyl-2-propenal | Benzaldehyde |
---|---|---|---|
Molecular Weight | 132.16 | 166.60 | 106.12 |
LogP | 1.90 | 2.30 (est.) | 1.48 |
Water Solubility | 1.42 mg/mL | 0.89 mg/mL (est.) | 6.3 mg/mL |
Antimicrobial EC₅₀ | 0.5–1.0 mM | 0.2–0.5 mM (est.) | >5.0 mM |
Key Research Findings
- Antimicrobial Superiority: Cinnamaldehyde outperforms benzaldehyde and hexenal in inhibiting Listeria monocytogenes (MIC: 0.5 mM vs. >5.0 mM) .
- Neuroprotection : Unique among aldehydes, cinnamaldehyde promotes Schwann cell regeneration at 10–50 μM concentrations .
- Thermal Stability : Degrades above 80°C, limiting use in high-temperature food processing compared to stable derivatives like methyl cinnamate .
Biological Activity
3-Phenyl-2-propenal, commonly known as cinnamaldehyde , is an organic compound with notable biological activities. It is primarily recognized for its presence in cinnamon oil and has been extensively studied for its potential therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of cinnamaldehyde, supported by research findings, case studies, and relevant data.
- Chemical Formula : C₉H₈O
- Molecular Weight : 148.16 g/mol
- Appearance : Yellowish oily liquid with a sweet taste.
1. Antimicrobial Activity
Cinnamaldehyde exhibits significant antimicrobial properties against various pathogens. Studies have shown that it can inhibit the growth of bacteria such as Escherichia coli, Staphylococcus aureus, and Bacillus cereus.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 250 µg/mL |
Bacillus cereus | 250 µg/mL |
Escherichia coli | 350 µg/mL |
Pseudomonas aeruginosa | 350 µg/mL |
The MIC values indicate that cinnamaldehyde is effective at relatively low concentrations, making it a potential candidate for natural preservatives in food products .
2. Anticancer Properties
Research has indicated that cinnamaldehyde possesses anticancer effects, particularly in inducing apoptosis in cancer cells. For example, it has been shown to inhibit the proliferation of human cancer cell lines such as breast cancer (MCF-7) and colon cancer (HT-29) cells.
- Mechanism of Action : Cinnamaldehyde induces apoptosis through the activation of caspases and modulation of apoptotic proteins like Bcl-2 and Bax .
3. Anti-inflammatory Effects
Cinnamaldehyde has demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. It can reduce inflammation in models of arthritis and colitis by downregulating the expression of COX-2 and iNOS .
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of cinnamaldehyde showed that it effectively inhibited biofilm formation in Staphylococcus aureus. The study concluded that cinnamaldehyde could be used as a natural antibacterial agent in medical and food applications .
Case Study 2: Cancer Cell Line Study
In vitro studies on human breast cancer cells revealed that cinnamaldehyde significantly reduced cell viability and induced apoptosis. The study highlighted its potential as a chemopreventive agent .
Safety and Toxicity
While cinnamaldehyde is generally recognized as safe when used in food products, it can cause skin irritation and allergic reactions in some individuals. Toxicological assessments have indicated that high concentrations may lead to adverse effects, including respiratory issues and gastrointestinal disturbances .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-phenyl-2-propenal, and how do reaction conditions influence yield and purity?
The most common method is the aldol condensation of benzaldehyde with acetaldehyde under basic or acidic catalysis. For example, using potassium hydroxide as a base at 80–100°C yields trans-cinnamaldehyde as the major product due to thermodynamic control . Purity can be verified via GC (>97% purity as per commercial standards) or HPLC, with solvent selection (e.g., ethanol or dichloromethane) critical for minimizing side reactions .
Q. How can researchers validate the structural identity of this compound?
Key techniques include:
- FT-IR : Confirm the presence of the α,β-unsaturated aldehyde group (stretching bands at ~1680 cm⁻¹ for C=O and ~1620 cm⁻¹ for C=C) .
- NMR : Distinct signals for the trans-isomer include δ 9.6 ppm (aldehyde proton), δ 7.3–7.5 ppm (aromatic protons), and δ 6.7–7.0 ppm (vinyl protons) .
- Microwave Spectroscopy : Resolves conformational isomers (e.g., s-trans vs. s-cis) with energy differences calculated via MP2/6-311++G(2d,2p) .
Q. What safety protocols are essential when handling this compound?
- PPE : Gloves, lab coat, and goggles to avoid dermal/ocular exposure (H315/H317 warnings) .
- Ventilation : Use fume hoods due to volatility (bp 252°C) and flammability (flash point 138°C) .
- Spill Management : Absorb with inert materials (e.g., diatomaceous earth) and dispose as hazardous waste .
Advanced Research Questions
Q. How do stereoisomers of this compound affect reactivity in organic synthesis?
The trans-isomer (E-configuration) is thermodynamically stable and dominates in most syntheses. However, the cis-isomer (Z-configuration) can be isolated via low-temperature crystallization or chiral catalysts. Isomer-specific reactivity is critical in cycloadditions; for example, trans-cinnamaldehyde participates efficiently in Diels-Alder reactions due to planar geometry, while cis-forms may require strain-inducing conditions .
Q. What strategies resolve contradictions in reported physicochemical data (e.g., melting points, isomer ratios)?
Cross-validation using multiple methods is essential:
- DSC/TGA : Accurately determine melting points (reported mp ranges from -7°C to 34°C may reflect impurities or polymorphs) .
- Computational Modeling : Compare experimental isomer ratios with DFT-calculated energy barriers (e.g., MP2 for conformational stability) .
- Meta-Analysis : Assess solvent and catalyst effects across studies to identify outliers .
Q. How can this compound be utilized in green chemistry applications?
- Solvent-Free Synthesis : Microwave-assisted reactions reduce energy use and improve yields in cyclocondensation (e.g., with sodium azide to form triazole derivatives) .
- Biocatalysis : Enzymatic oxidation of cinnamyl alcohol using alcohol dehydrogenases offers enantioselective pathways with water as a byproduct .
Q. What advanced techniques characterize its biological interactions?
- Molecular Docking : Simulate binding to biological targets (e.g., antimicrobial enzymes) using AutoDock Vina or Schrödinger Suite .
- In Vitro Assays : Modify the propenal group to evaluate bioactivity (e.g., anticonvulsant derivatives via reductive amination) .
Q. How can computational models predict the compound’s behavior in novel environments?
- MD Simulations : Study solvation dynamics in hydrophobic matrices (e.g., lipid bilayers) using GROMACS .
- QSAR : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with antioxidant capacity .
Q. Methodological Notes
- Data Sources : Prioritize peer-reviewed journals, NIST chemistry databases, and institutional SDS .
- Contradiction Management : Apply Popperian falsification principles by designing experiments to test conflicting hypotheses .
Properties
IUPAC Name |
3-phenylprop-2-enal | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O/c10-8-4-7-9-5-2-1-3-6-9/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJPRLNWUNMBNBZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1024835 | |
Record name | 3-Phenylprop-2-enal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1024835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104-55-2 | |
Record name | Cinnamaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=104-55-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Phenylprop-2-enal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1024835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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